molecular formula C9H5F4NO2 B8272806 2-Fluoro-4-(2-nitro-vinyl)-1-trifluoromethyl-benzene

2-Fluoro-4-(2-nitro-vinyl)-1-trifluoromethyl-benzene

Cat. No. B8272806
M. Wt: 235.13 g/mol
InChI Key: KXGIKXKIECTAFC-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

3-Fluoro-4-trifluoromethyl-benzaldehyde (5 g, 25.9 mmol) was reacted with nitro methane (1.58 g, 25.9 mmol), 10N NaOH (1.08 g, 27.20 mmol) to afford 2.8 g of the product (46.6% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Yield
46.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])[CH:5]=O.[N+:14]([CH3:17])([O-:16])=[O:15].[OH-].[Na+]>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:17][N+:14]([O-:16])=[O:15])[CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1C(F)(F)F
Name
Quantity
1.58 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.08 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=C[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 46.6%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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